molecular formula C21H41Na2O7P B3044045 Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt CAS No. 325465-92-7

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt

Cat. No.: B3044045
CAS No.: 325465-92-7
M. Wt: 482.5 g/mol
InChI Key: CPDDUIFEWSUUJZ-FAVHNTAZSA-L
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Description

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by the presence of a long-chain octadecanoic acid (stearic acid) esterified with a glycerol backbone, which is further modified by the addition of a phosphonooxy group and a sodium salt. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt typically involves the esterification of octadecanoic acid with glycerol, followed by phosphorylation and neutralization with sodium hydroxide. The reaction conditions often include:

    Esterification: Octadecanoic acid is reacted with glycerol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures to form the ester.

    Phosphorylation: The ester is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid under controlled conditions to introduce the phosphonooxy group.

    Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for esterification and phosphorylation.

    Purification steps: such as distillation or crystallization to obtain the pure product.

    Quality control measures: to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions (OH-), amines (NH2R).

Major Products Formed

    Oxidation: Formation of stearic acid derivatives.

    Reduction: Formation of glycerol and alcohol derivatives.

    Substitution: Formation of phosphonate esters.

Scientific Research Applications

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and food additives.

Mechanism of Action

The mechanism of action of octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the phosphonooxy group can participate in biochemical pathways, influencing cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, propyl ester: Similar in structure but lacks the phosphonooxy group and sodium salt.

    Glycerol monostearate: Contains a glycerol backbone esterified with stearic acid but lacks the phosphonooxy group.

    Stearic acid: A simple fatty acid without esterification or phosphorylation.

Uniqueness

Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt is unique due to its combination of a long-chain fatty acid, glycerol backbone, and phosphonooxy group, which imparts specific chemical properties and biological activities not found in similar compounds.

Properties

IUPAC Name

disodium;[(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h20,22H,2-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t20-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDUIFEWSUUJZ-FAVHNTAZSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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